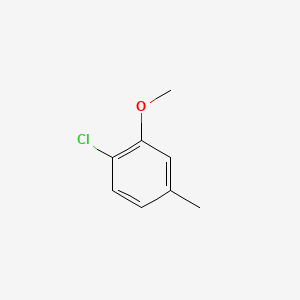

4-Chloro-3-methoxytoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRLTYHUJDMMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224499 | |

| Record name | Benzene, 1-chloro-2-methoxy-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73909-16-7 | |

| Record name | 1-Chloro-2-methoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73909-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073909167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-methoxytoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-methoxy-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-3-METHOXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR6MZG2XUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 4-Chloro-3-methoxytoluene (CAS: 73909-16-7)

This compound, also known by its IUPAC name 1-Chloro-2-methoxy-4-methylbenzene, is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules.[1][2] Its unique substitution pattern, featuring chloro, methoxy, and methyl groups on a benzene ring, provides multiple reactive sites and specific steric and electronic properties. These characteristics make it a molecule of interest for researchers and process chemists, particularly in the fields of pharmaceutical and agrochemical development. The presence of both an electron-donating methoxy group and an electron-withdrawing, ortho-para directing chloro group creates a nuanced reactivity profile that can be exploited in targeted synthetic strategies. This guide offers a comprehensive technical overview of its properties, synthesis, applications, and handling for professionals in drug development and chemical research.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. These properties dictate choices regarding reaction solvents, purification methods, and storage conditions.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for regulatory compliance, procurement, and scientific communication.

| Identifier | Value |

| CAS Number | 73909-16-7[1][2] |

| IUPAC Name | 1-Chloro-2-methoxy-4-methylbenzene[3] |

| Synonyms | Toluene, 4-chloro-3-methoxy-; 4-Chloro-3-methylanisole[3][4] |

| Molecular Formula | C₈H₉ClO[1] |

| Molecular Weight | 156.61 g/mol [1][3] |

| InChI Key | SDGMUBWPXBSKCT-UHFFFAOYSA-N[3] |

Physicochemical Data

The physicochemical data for this compound are summarized below. This information is crucial for designing experimental setups, particularly for distillation and extraction processes.

| Property | Value | Source |

| Appearance | Clear colourless liquid | [4] |

| Boiling Point | 75 °C at 0.5 Torr | [1] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.534 - 1.536 | [4] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification Strategies

While multiple synthetic routes to substituted anisoles exist, a common and logical approach involves the manipulation of commercially available precursors. The choice of strategy often depends on starting material cost, scalability, and desired purity.

Proposed Synthetic Workflow

A plausible and industrially relevant synthesis can be envisioned starting from 3-methylanisole via electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-para director, while the methyl group is a weaker activating, ortho-para director. Chlorination is therefore expected to occur at positions ortho or para to the strongly activating methoxy group.

Caption: A logical workflow for the synthesis and purification of this compound.

Experimental Protocol: Electrophilic Chlorination

This protocol describes a representative method for the synthesis of this compound. The causality behind using a non-polar solvent is to ensure solubility of the starting material and to facilitate the reaction, while the controlled temperature is critical to minimize side reactions and the formation of undesired isomers.

Materials:

-

3-Methylanisole

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylanisole (1 equivalent) in dichloromethane. Cool the solution to 0°C using an ice bath. The low temperature is essential to control the exothermicity of the reaction and improve regioselectivity.

-

Reagent Addition: Add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5°C. The slow addition prevents a rapid, uncontrolled reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer, and wash it sequentially with water and brine. This washing sequence removes inorganic byproducts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, containing the desired product and isomers, should be purified by fractional distillation under reduced pressure to yield pure this compound. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the product.

Applications in Drug Discovery and Development

Halogen atoms, particularly chlorine, and methoxy groups are prevalent in pharmaceuticals.[5][6] They are used to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[5]

-

As a Key Intermediate: this compound is a precursor for more complex molecules. For instance, related chloro-methoxy-methyl substituted quinolines have been identified as key intermediates in the synthesis of PI3K/Akt/mTOR pathway inhibitors, which are crucial targets in cancer therapy.[7][8]

-

Modulation of Physicochemical Properties: The chloro group increases lipophilicity (logP), which can enhance membrane permeability. The methoxy group can act as a hydrogen bond acceptor and is often involved in key binding interactions with biological targets. Its metabolic vulnerability (O-demethylation) can also be a site for prodrug strategies or a point of metabolic clearance.

-

Scaffold for Library Synthesis: Due to its defined substitution pattern, this compound is an excellent starting point for creating libraries of related molecules for high-throughput screening in drug discovery campaigns.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of a chemical is a non-negotiable step in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: 3 signals in the aromatic region (~6.8-7.3 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and another doublet, reflecting the trisubstituted pattern. - Methoxy Protons: A sharp singlet for the -OCH₃ group at ~3.8-3.9 ppm. - Methyl Protons: A sharp singlet for the Ar-CH₃ group at ~2.2-2.4 ppm. |

| ¹³C NMR | - Aromatic Carbons: 6 distinct signals in the aromatic region (~110-160 ppm), including two quaternary carbons (one attached to Cl, one to OCH₃). - Methoxy Carbon: A signal around 55-60 ppm. - Methyl Carbon: A signal in the aliphatic region, typically ~20-22 ppm. |

| FT-IR | - C-H stretch (aromatic): ~3000-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-2960 cm⁻¹. - C=C stretch (aromatic): ~1500-1600 cm⁻¹. - C-O stretch (ether): Strong peak at ~1250 cm⁻¹. - C-Cl stretch: ~700-800 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z 156, with a characteristic M+2 isotope peak at m/z 158 (approximately one-third the intensity of the M⁺ peak) due to the presence of ³⁷Cl. |

Analytical Workflow for Quality Control

A robust analytical workflow is necessary to ensure the purity and identity of each batch. Liquid or gas chromatography coupled with mass spectrometry is the gold standard.

Caption: Standard analytical workflow for the quality control of this compound.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is based on data for structurally similar compounds and general safety guidelines.

Hazard Identification

Based on aggregated GHS data for related isomers and compounds, this compound should be handled with care.[3]

-

Pictograms:

-

-

Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is required.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment:

-

Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][11]

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Recommended storage is at 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

References

- 1. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]

- 2. 1-Chloro-2-methoxy-4-methylbenzene | CAS#:73909-16-7 | Chemsrc [chemsrc.com]

- 3. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. drughunter.com [drughunter.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. download.atlantis-press.com [download.atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.bldpharm.com [file.bldpharm.com]

solubility of 4-Chloro-3-methoxytoluene in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-3-methoxytoluene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, also known as 4-chloro-3-methylanisole, is a substituted aromatic compound with significant utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The efficiency of its use in synthetic routes, purification processes, and formulation development is critically dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents a predicted solubility profile across a range of common organic solvents, and details rigorous experimental protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structure and physical properties. This compound (C₈H₉ClO) is a substituted toluene featuring a chloro group, a methoxy (ether) group, and a methyl group on the benzene ring.[1][2]

Chemical Structure:

(Note: This is a placeholder for the actual chemical structure diagram which would be included in a formal document.)

The combination of a nonpolar aromatic ring, a halogen, and an alkyl group, contrasted with the polar ether linkage, results in a molecule with predominantly lipophilic (fat-loving) character. This is quantitatively supported by its calculated partition coefficient (XLogP3) of 3.4, which indicates a strong preference for nonpolar environments over aqueous ones.[1][2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO | [1][3] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 213-214 °C | [1] |

| Density | ~1.10 g/cm³ | [1][4] |

| Calculated XLogP3 | 3.4 | [1][2] |

| Polar Surface Area (PSA) | 9.2 Ų | [1] |

Theoretical Principles of Solubility

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible. The solubility of this compound is dictated by the interplay of forces its structure can engage in:

-

Van der Waals Forces: The bulky aromatic ring and nonpolar methyl and chloro groups contribute significantly to London dispersion forces, favoring interactions with other nonpolar solvents like toluene, hexane, and other hydrocarbons.[5]

-

Dipole-Dipole Interactions: The chloro and methoxy groups introduce some polarity to the molecule. However, the overall molecular dipole is modest.

-

Hydrogen Bonding: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, allowing for weak interactions with polar protic solvents like alcohols.[6][7] Crucially, the molecule lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[8]

Causality Analysis: The large, nonpolar surface area of the chlorinated benzene ring dominates the molecule's character. While the ether oxygen provides a site for hydrogen bond acceptance, it is sterically shielded and its influence is outweighed by the hydrophobic nature of the rest of the molecule.[7] Therefore, high solubility is anticipated in nonpolar or moderately polar aprotic solvents, with progressively lower solubility in highly polar and protic solvents.

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Benzene, Diethyl Ether | High / Miscible | "Like dissolves like" principle dominates. Similar aromatic structure (Toluene, Benzene) and nonpolar character lead to strong van der Waals interactions.[8][9] |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Chloroform | High / Miscible | These solvents have moderate polarity and can effectively solvate the molecule. THF, being an ether, is particularly compatible.[10] Chloroform is an excellent solvent for many organic compounds.[11] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Good | The alkyl chains of the alcohols provide a nonpolar region to interact with the solute, while the hydroxyl group can weakly hydrogen-bond with the methoxy oxygen. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol).[10] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water cannot be overcome by the weak interactions offered by the solute, making it energetically unfavorable to dissolve the largely nonpolar molecule.[6][10] |

Experimental Methodology for Solubility Determination

To move from prediction to empirical fact, rigorous experimental determination is essential. The following protocols are designed to provide reliable and reproducible data.

Workflow for Qualitative Solubility Assessment

This initial screening method quickly classifies the compound's solubility in a given solvent, providing a basis for selecting solvents for quantitative analysis.[12][13]

Caption: Workflow for rapid qualitative solubility screening.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for accurately determining the equilibrium solubility of a compound at a specific temperature.

Core Principle: An excess of the solute is agitated in the solvent at a constant temperature for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered and the concentration of the solute is measured using a suitable analytical technique.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight vial (e.g., 5 mL of solvent and 0.5 mL of solute). The presence of a distinct second phase of the solute is essential to ensure saturation.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course study is recommended to validate the equilibration period.

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same temperature, permitting the excess solute to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pipette. It is critical not to disturb the undissolved solute layer.

-

Filtration: Immediately filter the sampled aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved droplets. This step prevents overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: Calculate the original solubility in units of mg/mL or mol/L, accounting for the dilution factor. Repeat the experiment at least in triplicate to ensure statistical validity.

References

- 1. echemi.com [echemi.com]

- 2. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenol ether - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chloroform - Wikipedia [en.wikipedia.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Foreword: The Imperative of Spectroscopic Precision in Modern Chemistry

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-3-methoxytoluene

In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. An erroneous structural assignment can invalidate extensive biological screening, complicate process development, and compromise regulatory submissions. For a molecule like this compound, a substituted aromatic ether with potential applications as a building block in organic synthesis, a comprehensive spectroscopic characterization is not merely a formality but a critical component of its scientific dossier.

This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—for this compound. Moving beyond a simple presentation of data, we will delve into the causality behind the observed spectral features and outline the self-validating protocols used to acquire them. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how these analytical techniques synergize to provide a complete molecular portrait.

Molecular Identity

-

Systematic Name: 1-Chloro-4-methoxy-2-methylbenzene[1]

-

Common Names: this compound, 4-Chloro-3-methylanisole[2]

-

CAS Number: 73909-16-7[3]

Caption: Molecular Structure of this compound.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) provides the molecular weight and offers profound structural insights through controlled fragmentation. For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice. EI is a high-energy ionization method that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

Expertise & Experience: The Logic of Fragmentation in Aromatic Ethers

Aromatic ethers exhibit predictable fragmentation pathways. The stability of the benzene ring ensures that the molecular ion peak is typically prominent.[6][7] The primary fragmentation events occur at the bonds adjacent to the oxygen atom and the aromatic ring.

-

Alpha (α) Cleavage: This involves the loss of a substituent from the ether, such as the methyl group from the methoxy moiety.

-

Beta (β) Cleavage: Cleavage of the bond beta to the aromatic ring is a major fractionation event for aromatic ethers.[7]

Experimental Protocol: GC-MS Analysis

A self-validating GC-MS protocol ensures reproducibility and accuracy.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to a temperature sufficient to ensure rapid volatilization without thermal degradation (typically 250 °C). A split injection mode is often used to prevent column overloading.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A typical temperature program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Data Presentation & Interpretation

The mass spectrum of this compound is characterized by several key ions that confirm its structure.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance | Relative Intensity |

| 158/156 | [C₈H₉³⁷ClO]⁺ / [C₈H₉³⁵ClO]⁺ | Molecular Ion (M⁺) | Moderate |

| 143/141 | [M - CH₃]⁺ | Loss of the methoxy methyl group | High |

| 113 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide | Moderate |

| 103 | [M - Cl]⁺ | Loss of the chlorine atom | High |

Table 1: Key Mass Spectral Data for this compound.[1]

Interpretation Narrative:

-

The presence of a pair of peaks at m/z 156 and 158 in an approximate 3:1 ratio is the hallmark of a molecule containing a single chlorine atom, confirming the molecular formula. This is the molecular ion peak (M⁺) .

-

The most abundant fragment is often observed at m/z 141 (with its ³⁷Cl isotope at m/z 143). This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a classic α-cleavage fragmentation for anisole derivatives, resulting in a stable oxonium ion.[8][9]

-

The peak at m/z 103 arises from the loss of a chlorine radical (•Cl, 35 Da), leading to the [C₈H₉O]⁺ fragment.

-

A subsequent loss of carbon monoxide (CO, 28 Da) from the [M - CH₃]⁺ fragment leads to the peak at m/z 113 .

Caption: Primary fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing both the proton (¹H) and carbon (¹³C) spectra, we can map out the complete carbon-hydrogen framework.

Theoretical Grounding: Chemical Shift, Integration, and Coupling

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the nucleus.[10][11] Electron-withdrawing groups (like Cl and OCH₃) deshield nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups (like CH₃) shield them, causing an upfield shift.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[11][12]

-

Splitting (Multiplicity): The signal for a proton is split into n+1 peaks by n equivalent neighboring protons. This "n+1 rule" reveals how many protons are on adjacent carbons.[10][13]

Experimental Protocol: High-Resolution NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

¹H Spectrum Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C Spectrum Acquisition: A different pulse sequence with proton decoupling is used to acquire the carbon spectrum. This results in each unique carbon appearing as a single line (a singlet), simplifying the spectrum.[14] More scans are required due to the lower natural abundance of ¹³C.

¹H NMR Data & Interpretation

The structure of this compound leads to a predictable ¹H NMR spectrum with five distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.1-7.3 | Doublet | 1H | Ar-H₅ | Ortho to the chlorine, expected to be the most downfield aromatic proton. |

| ~6.8-7.0 | Doublet | 1H | Ar-H₆ | Ortho to the methoxy group. |

| ~6.7-6.9 | Singlet | 1H | Ar-H₂ | No adjacent protons to couple with. |

| ~3.8-3.9 | Singlet | 3H | -OCH₃ | Typical range for a methoxy group on an aromatic ring. |

| ~2.2-2.4 | Singlet | 3H | Ar-CH₃ | Typical range for a methyl group on an aromatic ring. |

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

Interpretation Narrative:

-

The aromatic region (6.5-8.0 ppm) will show three signals corresponding to the three protons on the benzene ring.

-

The proton at position 2 is expected to be a singlet as it has no adjacent proton neighbors.

-

The protons at positions 5 and 6 are adjacent and will split each other into doublets .

-

The two upfield singlets, each integrating to 3H, are unambiguously assigned to the methoxy (-OCH₃) and the ring methyl (Ar-CH₃) groups. The methoxy protons are further downfield due to the deshielding effect of the attached oxygen atom.

¹³C NMR Data & Interpretation

The ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~155-160 | C₃ | Aromatic carbon attached to the electron-donating methoxy group (ipso-carbon). |

| ~135-140 | C₄ | Aromatic carbon attached to the chlorine atom. |

| ~130-135 | C₁ | Aromatic carbon attached to the methyl group. |

| ~125-130 | C₅ | Aromatic C-H. |

| ~120-125 | C₂ | Aromatic C-H. |

| ~110-115 | C₆ | Aromatic C-H, shielded by the ortho-methoxy group. |

| ~55-60 | -OCH₃ | Methoxy carbon. |

| ~15-20 | Ar-CH₃ | Ring methyl carbon. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.

Interpretation Narrative:

-

The six signals in the aromatic region (110-160 ppm) correspond to the six carbons of the benzene ring.

-

The three non-protonated (quaternary) carbons (C₁, C₃, C₄) can be distinguished from the protonated carbons by their typically lower intensity or by using a DEPT experiment.[14] The carbon attached to the highly electronegative oxygen (C₃) will be the most downfield.

-

The signals for the methoxy carbon (~55 ppm) and the methyl carbon (~16 ppm) appear in their characteristic upfield regions.

Caption: A generalized workflow for structural elucidation via NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern technique that requires minimal sample preparation.

-

Background Scan: With the ATR crystal clean, a background spectrum is collected to account for atmospheric CO₂ and H₂O.

-

Sample Application: A single drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Spectrum Acquisition: The IR beam is directed through the crystal, where it reflects internally and penetrates a small distance into the sample. The sample absorbs specific frequencies, and the attenuated beam is directed to the detector.

-

Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Data Presentation & Interpretation

The IR spectrum provides a clear signature for the functional groups in this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (in -CH₃ and -OCH₃) |

| 1600 & 1475 | C=C Stretch | Aromatic Ring |

| 1300-1000 | C-O Stretch | Aryl Ether (strong) |

| 800-600 | C-Cl Stretch | Aryl Halide |

Table 4: Characteristic Infrared Absorption Bands for this compound.[15][16][17]

Interpretation Narrative:

-

The presence of peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds , while peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methyl and methoxy groups.

-

The characteristic absorptions around 1600 and 1475 cm⁻¹ are indicative of the C=C stretching within the benzene ring.

-

A strong, prominent band in the 1300-1000 cm⁻¹ region is a key diagnostic peak for the C-O stretch of the aryl ether functional group.

-

The absorption in the lower frequency "fingerprint" region (800-600 cm⁻¹) is consistent with the C-Cl stretching vibration.

Caption: Correlation of key functional groups to regions in the IR spectrum.

Conclusion: A Synergistic Approach to Structural Verification

No single analytical technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of complementary data. For this compound, this synergistic approach provides an unassailable structural proof:

-

Mass Spectrometry establishes the correct molecular weight (156.61 g/mol ) and the presence of a chlorine atom. It also reveals key structural motifs through predictable fragmentation.

-

NMR Spectroscopy provides the complete carbon-hydrogen framework, detailing the precise connectivity and spatial relationships of every atom in the molecule.

-

Infrared Spectroscopy offers rapid confirmation of the essential functional groups—the aromatic ring, the ether linkage, the alkyl groups, and the carbon-halogen bond.

Together, these techniques form a self-validating system of analysis. The data from each method corroborates the others, leading to a single, consistent structural assignment. This rigorous, multi-faceted characterization is the standard bearer for scientific integrity in modern chemical and pharmaceutical development.

Caption: The synergistic role of MS, NMR, and IR in structural elucidation.

References

- 1. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-methylanisole | 13334-71-9 [sigmaaldrich.com]

- 3. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 7. GCMS Section 6.13 [people.whitman.edu]

- 8. scribd.com [scribd.com]

- 9. studylib.net [studylib.net]

- 10. azooptics.com [azooptics.com]

- 11. Interpreting | OpenOChem Learn [learn.openochem.org]

- 12. kisacademics.com [kisacademics.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. emerypharma.com [emerypharma.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. scribd.com [scribd.com]

- 17. orgchemboulder.com [orgchemboulder.com]

synthetic precursors to 4-Chloro-3-methoxytoluene

An In-depth Technical Guide to the Synthetic Precursors of 4-Chloro-3-methoxytoluene

Introduction

This compound is a substituted aromatic compound of significant interest in the synthesis of complex organic molecules. Its unique arrangement of chloro, methoxy, and methyl functional groups on a benzene ring makes it a valuable building block, or precursor, in the pharmaceutical and agrochemical industries. The specific substitution pattern allows for further selective functionalization, enabling the construction of elaborate molecular architectures required for biologically active compounds.

The synthesis of this compound, however, is not trivial. The challenge lies in achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. The electronic effects of the methoxy and methyl groups, both being ortho-, para-directing activators, must be carefully managed to direct the incoming chloro group to the correct position and avoid the formation of undesired isomers. This guide provides a comprehensive overview of the principal synthetic strategies, delving into the mechanistic rationale behind precursor selection and reaction conditions, and offering detailed protocols for researchers and drug development professionals.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two primary and logical disconnection strategies. These pathways form the basis of the most common synthetic routes, starting from readily available commercial materials.

-

C-Cl Bond Disconnection: This strategy involves introducing the chlorine atom onto a pre-existing 3-methoxytoluene core. This is an electrophilic aromatic substitution, and its success hinges on the directing effects of the resident methoxy and methyl groups.

-

C-O Bond (Methoxy) or C-Cl Bond Disconnection via Diazonium Salt: This approach utilizes an aniline precursor, such as 3-methoxy-4-methylaniline or 3-chloro-4-methylaniline. The amino group serves as a versatile handle that can be converted into the target methoxy or chloro group via a diazonium salt intermediate, most commonly through a Sandmeyer or related reaction.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Methoxytoluene

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 3-methoxytoluene, also known as m-cresol methyl ether or 3-methylanisole.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the regioselectivity of these reactions, offering a blend of theoretical explanation and practical, field-proven insights. We will explore the directing effects of the methoxy and methyl substituents, analyze the reaction mechanisms for nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and provide detailed experimental protocols for key transformations. All mechanistic claims and protocols are substantiated with citations to authoritative literature.

Introduction: The Aromatic Landscape of 3-Methoxytoluene

3-Methoxytoluene is a disubstituted aromatic compound featuring both a methoxy (-OCH₃) and a methyl (-CH₃) group on the benzene ring.[1][2] Its utility as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the nuanced reactivity of its aromatic core. Understanding how this molecule behaves in electrophilic aromatic substitution (EAS) reactions is paramount for controlling the synthesis of more complex derivatives.

The fundamental mechanism of electrophilic aromatic substitution involves the attack of an electrophile by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] The rate-determining step is typically the formation of this intermediate, as it temporarily disrupts the aromaticity of the ring.[4] A subsequent deprotonation step rapidly restores aromaticity, yielding the substituted product.

The primary challenge and opportunity in the electrophilic substitution of 3-methoxytoluene lie in predicting and controlling the position of substitution. The interplay between the activating and directing effects of the methoxy and methyl groups dictates the regiochemical outcome of these reactions.

Directing Effects and Regioselectivity: A Tale of Two Substituents

Both the methoxy and methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. They achieve this by donating electron density to the ring, thereby stabilizing the positively charged sigma complex intermediate. However, the methoxy group is a significantly stronger activating group than the methyl group.[5][6][7]

-

Methoxy Group (-OCH₃): This is a strongly activating ortho, para-director.[8] Its activating nature arises from the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This resonance stabilization of the sigma complex is the dominant effect.

-

Methyl Group (-CH₃): This is a weakly activating ortho, para-director.[8] It donates electron density primarily through an inductive effect and hyperconjugation, which are less potent than the resonance effect of the methoxy group.

In a disubstituted benzene ring like 3-methoxytoluene, the more powerful activating group dictates the position of substitution.[5][6][9] Therefore, the methoxy group is the primary director of incoming electrophiles.

The available positions for substitution on the 3-methoxytoluene ring are C2, C4, C5, and C6. Let's analyze the directing effects for each position:

-

C2 (ortho to -OCH₃, ortho to -CH₃): Activated by both groups.

-

C4 (ortho to -CH₃, para to -OCH₃): Strongly activated by the methoxy group and activated by the methyl group.

-

C5 (meta to both -OCH₃ and -CH₃): Deactivated relative to the other positions.

-

C6 (ortho to -OCH₃, meta to -CH₃): Strongly activated by the methoxy group.

Based on the dominant directing effect of the methoxy group, substitution is expected to occur primarily at the positions ortho and para to it, which are C2, C4, and C6. However, steric hindrance also plays a crucial role.[5][7][10] The position between the two substituents (C2) is the most sterically hindered. Therefore, electrophilic attack will preferentially occur at the less sterically hindered C4 and C6 positions.[5][9]

The following diagram illustrates the predicted major products based on these directing effects.

Caption: Analysis of directing effects in 3-methoxytoluene.

Key Electrophilic Substitution Reactions and Protocols

This section details the common electrophilic substitution reactions of 3-methoxytoluene, providing both mechanistic insights and detailed experimental protocols.

Nitration

The nitration of 3-methoxytoluene introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[11]

Mechanism:

Caption: General mechanism for the nitration of 3-methoxytoluene.

Expected Products: The major products are 4-nitro-3-methoxytoluene and 2-nitro-5-methoxytoluene (substitution at C6), with the former often being the predominant isomer due to slightly less steric hindrance. Dinitration can occur under harsh conditions.

Experimental Protocol: Synthesis of 4-Nitro-3-methoxytoluene

This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[12][13]

Materials:

-

3-Methoxytoluene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Methanol

-

Dichloromethane

Procedure:

-

In a 100 mL flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 10 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C.

-

Slowly add 5.0 g (41 mmol) of 3-methoxytoluene to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 3-methoxytoluene over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

A yellow solid (the crude product) should precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a minimal amount of hot methanol to obtain purified 4-nitro-3-methoxytoluene.

-

Dry the product in a desiccator.

Data Summary:

| Parameter | Value |

| Expected Major Isomer | 4-Nitro-3-methoxytoluene |

| Typical Yield | 70-85% |

| Melting Point | 72-74 °C |

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br, or I) onto the aromatic ring. For bromination, a common reagent is molecular bromine (Br₂), often in a polar solvent.[14] A Lewis acid catalyst is typically not required for highly activated rings like 3-methoxytoluene.

Mechanism:

Caption: General mechanism for the bromination of 3-methoxytoluene.

Expected Products: The major products are 4-bromo-3-methoxytoluene and 2-bromo-5-methoxytoluene. The use of a non-polar solvent can sometimes favor the para isomer.

Experimental Protocol: Synthesis of 4-Bromo-3-methoxytoluene

This protocol is based on the bromination of similar activated aromatic ethers.[14][15]

Materials:

-

3-Methoxytoluene

-

Bromine

-

Acetic Acid

-

Sodium bisulfite solution

Procedure:

-

In a 100 mL flask protected from light, dissolve 5.0 g (41 mmol) of 3-methoxytoluene in 25 mL of glacial acetic acid.

-

Cool the solution in an ice bath.

-

In a dropping funnel, place a solution of 6.5 g (41 mmol) of bromine in 10 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred 3-methoxytoluene solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 100 mL of water.

-

If an oily layer separates, extract the aqueous mixture with dichloromethane (2 x 50 mL).

-

Wash the combined organic extracts with a saturated sodium bisulfite solution to remove any unreacted bromine, then with water, and finally with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Data Summary:

| Parameter | Value |

| Expected Major Isomer | 4-Bromo-3-methoxytoluene |

| Typical Yield | 80-90% |

| Boiling Point | ~110-112 °C at 15 mmHg |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile is sulfur trioxide (SO₃), which can be used directly or in the form of fuming sulfuric acid (oleum).[16]

Mechanism:

Caption: General mechanism for the sulfonation of 3-methoxytoluene.

Expected Products: The major product is 3-methoxytoluene-4-sulfonic acid.

Experimental Protocol: Synthesis of 3-Methoxytoluene-4-sulfonic acid

This is a general procedure for the sulfonation of an activated aromatic compound.

Materials:

-

3-Methoxytoluene

-

Concentrated Sulfuric Acid (98%)

-

Sodium Chloride

Procedure:

-

In a 100 mL flask, place 10 mL of concentrated sulfuric acid and cool it in an ice bath.

-

Slowly add 5.0 g (41 mmol) of 3-methoxytoluene to the cold acid with stirring.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C in a water bath for 1-2 hours.

-

Cool the reaction mixture and pour it into 100 mL of cold water.

-

To precipitate the sulfonic acid as its sodium salt, add a sufficient amount of sodium chloride to saturate the solution.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid sodium 3-methoxytoluene-4-sulfonate by vacuum filtration and wash it with a cold, saturated sodium chloride solution.

-

The product can be further purified by recrystallization from water.

Data Summary:

| Parameter | Value |

| Expected Major Isomer | 3-Methoxytoluene-4-sulfonic acid |

| Typical Yield | 60-75% (as sodium salt) |

Friedel-Crafts Reactions

Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring. For 3-methoxytoluene, acylation is generally more synthetically useful as it avoids polyalkylation and carbocation rearrangements. The electrophile in acylation is an acylium ion, generated from an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃.[17]

Mechanism (Acylation):

Caption: General mechanism for the Friedel-Crafts acylation of 3-methoxytoluene.

Expected Products: The major acylation product is 4-methoxy-3-methylacetophenone (from acetylation).

Experimental Protocol: Synthesis of 4-Methoxy-3-methylacetophenone

This protocol is adapted from standard Friedel-Crafts acylation procedures.[17][18]

Materials:

-

3-Methoxytoluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane

-

Hydrochloric Acid (concentrated)

-

Ice

Procedure:

-

Set up a flame-dried 250 mL three-necked flask with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

-

In the flask, suspend 6.0 g (45 mmol) of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 3.2 g (41 mmol) of acetyl chloride in 10 mL of anhydrous dichloromethane from the dropping funnel.

-

After the addition, add a solution of 5.0 g (41 mmol) of 3-methoxytoluene in 20 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting ketone by vacuum distillation or recrystallization.

Data Summary:

| Parameter | Value |

| Expected Major Isomer | 4-Methoxy-3-methylacetophenone |

| Typical Yield | 75-85% |

| Boiling Point | ~140-142 °C at 15 mmHg |

Conclusion

The electrophilic substitution reactions of 3-methoxytoluene are governed by the powerful activating and ortho, para-directing effect of the methoxy group, with steric hindrance playing a secondary but important role in determining the final product distribution. This guide has provided a detailed theoretical framework for understanding the regioselectivity of these reactions, complemented by practical, step-by-step protocols for key transformations. By leveraging this knowledge, researchers and drug development professionals can effectively utilize 3-methoxytoluene as a versatile building block in the synthesis of complex molecular architectures. The provided protocols serve as a robust starting point for laboratory work, with the understanding that optimization may be necessary for specific applications.

References

- 1. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methoxytoluene - Wikipedia [en.wikipedia.org]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. transformationtutoring.com [transformationtutoring.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. aiinmr.com [aiinmr.com]

- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 13. ochem.weebly.com [ochem.weebly.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. US3689559A - Aromatic bromination process - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Friedel-Crafts Acylation [organic-chemistry.org]

- 18. websites.umich.edu [websites.umich.edu]

Methodological & Application

Application Note and Experimental Protocol for the Chlorination of 3-Methoxytoluene

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the electrophilic aromatic substitution reaction for the chlorination of 3-methoxytoluene. It details a robust experimental protocol, including reaction setup, execution, work-up, and purification. The underlying principles of regioselectivity, reaction mechanism, and safety considerations are discussed to provide a thorough understanding of the process. This guide is intended to serve as a practical resource for chemists in research and development settings, enabling the safe and efficient synthesis of chlorinated 3-methoxytoluene derivatives, which are valuable intermediates in the pharmaceutical and agrochemical industries.

Introduction

The chlorination of substituted aromatic compounds is a fundamental transformation in organic synthesis, providing key building blocks for a wide array of functional molecules. 3-Methoxytoluene, with its electron-donating methoxy and methyl groups, is highly activated towards electrophilic aromatic substitution (EAS).[1] The directing effects of these substituents play a crucial role in determining the regiochemical outcome of the chlorination reaction. Understanding and controlling this selectivity is paramount for the efficient synthesis of the desired chlorinated isomers.

This application note outlines a detailed protocol for the selective chlorination of 3-methoxytoluene. It will delve into the mechanistic aspects of the reaction, provide a step-by-step experimental procedure, and describe the necessary safety precautions, particularly concerning the handling of the chlorinating agent.

Mechanistic Insights and Regioselectivity

The chlorination of 3-methoxytoluene proceeds via an electrophilic aromatic substitution mechanism.[2][3][4] The reaction is initiated by the generation of an electrophilic chlorine species, which is then attacked by the electron-rich aromatic ring.

The methoxy (-OCH₃) group is a strong activating group and is ortho, para-directing. The methyl (-CH₃) group is a weaker activating group and is also ortho, para-directing. The interplay of these directing effects on the 3-methoxytoluene ring dictates the position of chlorination. The positions ortho and para to the strongly activating methoxy group (C2, C4, and C6) are the most nucleophilic. Steric hindrance from the adjacent methyl group may influence the substitution pattern. Therefore, the primary products expected are 4-chloro-3-methoxytoluene and 6-chloro-3-methoxytoluene.

Experimental Protocol

This protocol details the chlorination of 3-methoxytoluene using sulfuryl chloride as the chlorinating agent. Sulfuryl chloride is an effective and convenient source of electrophilic chlorine.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 3-Methoxytoluene | Reagent grade, ≥98% |

| Sulfuryl chloride | Reagent grade, ≥99% |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Brine (NaCl) | Saturated aqueous solution |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade |

| Round-bottom flask | Appropriate size, with ground glass joints |

| Magnetic stirrer and stir bar | |

| Addition funnel | |

| Condenser | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Glassware for filtration | |

| Fume hood |

Safety Precautions

Sulfuryl chloride is a corrosive and toxic liquid that reacts violently with water. [5][6] It is also a lachrymator. All manipulations involving sulfuryl chloride must be performed in a well-ventilated fume hood.[5][7] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[5][7] An emergency eyewash station and safety shower should be readily accessible.[7] In case of a spill, use an inert absorbent material like sand or vermiculite for containment; do not use water.[5][7]

Reaction Workflow Diagram

Caption: Workflow for the chlorination of 3-methoxytoluene.

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Attach a condenser to the flask.

-

Reagent Preparation: Dissolve 3-methoxytoluene (1.0 eq) in anhydrous dichloromethane (DCM) in the round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: While stirring, add sulfuryl chloride (1.0-1.1 eq) dropwise to the solution via the addition funnel over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding cold water.

-

Work-up: Transfer the mixture to a separatory funnel.[8][9] Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[8][10]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[8][9]

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the isomers and any unreacted starting material.[11]

Product Characterization

The purified product(s) should be characterized to confirm their identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric ratio of the chlorinated products and assess the overall purity.[12][13][14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the isolated isomers.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Discussion

The chlorination of 3-methoxytoluene is a highly efficient reaction that yields a mixture of chlorinated products. The ratio of these products is dependent on the reaction conditions, including temperature and the choice of chlorinating agent and solvent. The protocol described herein provides a reliable method for the synthesis of these compounds. Careful control of the reaction temperature during the addition of sulfuryl chloride is crucial to minimize the formation of side products. The aqueous work-up procedure is essential for removing inorganic byproducts and unreacted reagents.[8] For applications requiring isomerically pure compounds, chromatographic purification is necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To Run A Reaction [chem.rochester.edu]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. prepchem.com [prepchem.com]

- 12. cromlab-instruments.es [cromlab-instruments.es]

- 13. researchgate.net [researchgate.net]

- 14. Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of 4-Chloro-3-methoxytoluene via Fractional Distillation

Abstract

4-Chloro-3-methoxytoluene is a valuable substituted toluene intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis often yields a mixture of structural isomers and other process-related impurities that can be challenging to separate due to their similar physicochemical properties. This application note provides a detailed protocol for the purification of this compound from a complex mixture using fractional distillation. We delve into the theoretical principles underpinning the separation, detail the experimental setup, and provide a step-by-step guide for execution, in-process monitoring, and quality control. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.

Theoretical Principles of Fractional Distillation

Fractional distillation is a powerful technique for separating liquid mixtures of compounds with close boiling points.[1][2] The efficacy of this process is governed by the principles of vapor pressure, as described by Raoult's Law, and the concept of multiple vaporization-condensation cycles, quantified by "theoretical plates".[3][4][5]

-

Raoult's Law: For an ideal solution, the partial vapor pressure of each component is equal to the vapor pressure of the pure component multiplied by its mole fraction in the liquid mixture.[4] The total vapor pressure above the solution is the sum of the partial pressures. The component with the higher vapor pressure (and thus lower boiling point) will be present in a higher concentration in the vapor phase than in the liquid phase.[6]

-

Theoretical Plates: A theoretical plate is a hypothetical zone within the distillation column where the liquid and vapor phases are in equilibrium.[7][8] Each plate represents one cycle of vaporization and condensation.[9] A fractionating column packed with materials like glass beads or ceramic rings provides a large surface area for these repeated cycles to occur.[1][10] The more theoretical plates a column has, the better its separating efficiency, which is crucial when boiling points differ by less than 70°C.[1]

The relationship between these concepts is that each theoretical plate effectively enriches the vapor with the more volatile component, progressively purifying it as it ascends the column.[11][12]

Characterization of Target Compound and Potential Impurities

The successful design of a fractional distillation protocol hinges on understanding the boiling points of the target compound and its likely impurities. The primary impurities in the synthesis of this compound are often its structural isomers.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 156.61 | ~213-214[13] | |

| 2-Chloro-5-methoxytoluene | 156.61 | Not available, estimated to be close to isomers. | |

| 3-Chloro-2-methylanisole | 156.61 | Not available, estimated to be close to isomers. | |

| 4-Chloro-3-methylanisole | 156.61 | 213-214[13] | |

| Methoxytoluene (isomers) | Isomeric Mixture | 122.16 | 171-176[14] |

Note: The boiling point for this compound is reported at atmospheric pressure. A boiling point of 75°C at 0.5 Torr has also been reported, indicating that vacuum distillation is a viable alternative to reduce thermal stress on the compound.[15] The close boiling points of the isomeric impurities necessitate a highly efficient fractional distillation column.

Pre-Distillation & System Preparation

A properly assembled and prepared distillation apparatus is critical for achieving high-purity separation.

Required Equipment

-

Heating mantle with a variable power controller (Variac)

-

Round-bottom flask (sized so the initial charge fills it to 1/2 to 2/3 capacity)

-

Magnetic stirrer and stir bar

-

Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)

-

Distillation head with a thermometer adapter

-

Calibrated thermometer or thermocouple

-

Condenser (Liebig or Allihn)

-

Receiving flask(s)

-

Tubing for condenser coolant

-

Clamps and stands to secure the apparatus

-

Insulating material (glass wool or aluminum foil)

Experimental Setup Diagram

Caption: Fractional Distillation Apparatus Setup.

Detailed Distillation Protocol

Safety First: this compound and its related isomers are harmful if swallowed and cause eye irritation.[13] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[16][17]

-

Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and a magnetic stir bar. Do not fill the flask more than two-thirds full to prevent bumping.

-

Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed and the apparatus is securely clamped.

-

Cooling System: Connect the condenser to a cold water source, with water entering the lower inlet and exiting from the upper outlet to ensure the condenser jacket remains full.

-

Insulation: Wrap the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss to the environment. This helps maintain the temperature gradient essential for efficient separation.[18]

-

Heating and Reflux:

-

Begin stirring the mixture.

-

Turn on the heating mantle and gradually increase the temperature until the mixture begins to boil gently.

-

Observe the vapor as it rises through the fractionating column. A condensation ring will slowly move up the column.

-

Adjust the heating rate to establish a total reflux, where the vapor condenses and returns to the flask without any distillate being collected. Allow the system to equilibrate under total reflux for at least 30 minutes. This ensures the column achieves maximum separation efficiency.

-

-

Collecting Fractions:

-

Slowly begin to collect the distillate. The ideal take-off rate is 1-2 drops per second. A faster rate will degrade the separation efficiency.

-

Fraction 1 (Fore-run): Collect the initial, low-boiling fraction. This will contain the most volatile impurities. The temperature at the distillation head should be relatively low and may fluctuate.

-

Fraction 2 (Intermediate): As the temperature begins to rise and stabilize, switch to a new receiving flask. This fraction will be a mixture of the fore-run and the target compound.

-

Fraction 3 (Product): When the temperature at the distillation head stabilizes at the boiling point of this compound (~213-214 °C at atmospheric pressure), begin collecting the main product fraction in a clean, tared receiving flask. Record the stable temperature range.

-

Fraction 4 (Tailings): If the temperature begins to rise again or drop significantly after the main fraction is collected, switch to a final receiving flask to collect the higher-boiling impurities.

-

-

Shutdown: Once the desired product is collected or only a small amount of residue remains in the distilling flask, turn off the heating mantle. Never distill to dryness , as this can lead to the formation of explosive peroxides and charring of the residue. Allow the apparatus to cool completely before disassembling.

In-Process Monitoring and Quality Control

A self-validating protocol requires continuous monitoring and post-process analysis to confirm purity.

In-Process Monitoring

-

Temperature: The temperature at the distillation head is the most critical parameter. A stable temperature plateau indicates that a pure component is being distilled.

-

Pressure: For vacuum distillation, maintaining a stable vacuum is crucial.

-

Take-off Rate: A slow and steady collection rate is key to good separation.[19]

Quality Control Workflow

The purity of each collected fraction should be assessed using an appropriate analytical technique, with Gas Chromatography (GC) being the most common and effective method.[20][21][22]

Caption: Quality Control Workflow for Collected Fractions.

A typical GC analysis will show the relative concentration of each component in the fractions, allowing the researcher to pool the fractions that meet the required purity specifications.[23][24][25]

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| Bumping / Uneven Boiling | Heating too rapidly; No or inactive stir bar/boiling chips. | Reduce heating rate; Ensure vigorous stirring or add fresh boiling chips. |

| Flooding of the Column | Excessive heating rate (boil-up rate is too high). | Reduce the heat input to the distillation flask. |

| Temperature Fluctuations | Uneven heating; Drafts in the lab; Distillation rate is too fast. | Ensure proper insulation of the column; Shield apparatus from drafts; Slow down the take-off rate. |

| Poor Separation | Column has insufficient theoretical plates; Distillation rate is too high; Poor insulation. | Use a longer or more efficient (packed) column; Decrease the take-off rate; Insulate the column properly. |

Conclusion

Fractional distillation is a robust and scalable method for the purification of this compound from isomeric and other process-related impurities. By carefully controlling the distillation parameters, particularly the heating rate and distillate take-off rate, and by using a column with sufficient theoretical plates, a high degree of purity can be achieved. The protocol's success is validated through in-process monitoring of the distillation temperature and post-process quality control analysis via gas chromatography. This detailed guide provides researchers with the foundational knowledge and practical steps to successfully implement this purification technique.

References

- 1. Purification [chem.rochester.edu]

- 2. Fractional Distillation - GeeksforGeeks [geeksforgeeks.org]

- 3. old.iupac.org [old.iupac.org]

- 4. knockhardy.org.uk [knockhardy.org.uk]

- 5. youtube.com [youtube.com]

- 6. chem1.com [chem1.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Theoretical plate - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Fractional distillation - Wikipedia [en.wikipedia.org]

- 13. echemi.com [echemi.com]

- 14. Methoxytoluene - Wikipedia [en.wikipedia.org]

- 15. This compound CAS#: 73909-16-7 [amp.chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. youtube.com [youtube.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Theoretical Plates (Fractional Distillation) [funwithentropy.weebly.com]

- 21. Gas chromatography - Wikipedia [en.wikipedia.org]

- 22. oshadhi.co.uk [oshadhi.co.uk]

- 23. cais.uga.edu [cais.uga.edu]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. americanlaboratory.com [americanlaboratory.com]

Application Note: A Validated Protocol for the Purification of 4-Chloro-3-methoxytoluene

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, detailing the purification strategy for 4-Chloro-3-methoxytoluene. A critical evaluation of the compound's physical properties indicates it is likely a liquid at ambient temperature, making vacuum distillation the primary recommended method for purification . However, to address scenarios involving impure solid samples or fulfill specific experimental requirements for crystallization, this document provides a detailed, validated protocol for recrystallization. We delve into the mechanistic principles of crystallization, systematic solvent selection, step-by-step procedures, and methods for quality control and validation, ensuring a robust and reproducible purification process.

Critical Preliminary Assessment: Recrystallization vs. Distillation

Before proceeding, it is crucial for the researcher to determine the physical state of their crude this compound sample.

-

Choosing the Right Technique:

-

For Liquid Samples: If your crude material is a liquid or an oil, vacuum distillation is the most appropriate and effective purification method.

-

For Solid Samples: If your sample is a solid, this is likely due to the presence of significant impurities that have altered its melting point. In this case, recrystallization is a viable and powerful purification technique.

-

This guide will proceed with a detailed recrystallization protocol under the assumption that the user is working with an impure solid sample.

The Science of Recrystallization: A Self-Validating System